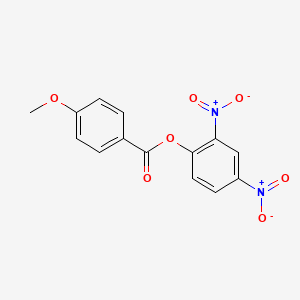

2,4-Dinitrophenyl 4-methoxybenzoate

Description

Properties

CAS No. |

24642-86-2 |

|---|---|

Molecular Formula |

C14H10N2O7 |

Molecular Weight |

318.24 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H10N2O7/c1-22-11-5-2-9(3-6-11)14(17)23-13-7-4-10(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |

InChI Key |

DYMIUYVUKQUOQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,4 Dinitrophenyl 4 Methoxybenzoate

Esterification Reactions for 2,4-Dinitrophenyl 4-methoxybenzoate (B1229959) Formation

The final step in the synthesis of 2,4-Dinitrophenyl 4-methoxybenzoate is the formation of the ester linkage between the 2,4-dinitrophenolate (B1223059) and the 4-methoxybenzoyl moieties. This is typically achieved through esterification reactions, with nucleophilic acyl substitution being the predominant pathway.

Nucleophilic Acyl Substitution Pathways

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the nucleophilic oxygen of 2,4-dinitrophenol (B41442) attacks the electrophilic carbonyl carbon of a 4-methoxybenzoyl derivative. The reactivity of the 4-methoxybenzoyl derivative is crucial, and typically, 4-methoxybenzoic acid is converted into a more reactive species, such as an acyl chloride or an acid anhydride, to facilitate the reaction.

The most common approach involves the reaction of 2,4-dinitrophenol with 4-methoxybenzoyl chloride. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2,4-dinitrophenol acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

Deprotonation: A weak base, often a tertiary amine like pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed, driving the reaction to completion.

Alternatively, an acid anhydride, such as 4-methoxybenzoic anhydride, can be used. The mechanism is similar, with a 4-methoxybenzoate anion acting as the leaving group. While this method avoids the generation of corrosive HCl gas, the synthesis of the anhydride adds an extra step.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the optimization strategies for the synthesis of analogous dinitrophenyl esters provide a clear framework. Key variables that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Selection: The choice of solvent is critical to ensure that all reactants are soluble and to facilitate the reaction. Aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly employed for reactions involving acyl chlorides to avoid reaction with the solvent.

Catalyst/Base: In the reaction between 2,4-dinitrophenol and 4-methoxybenzoyl chloride, a base is essential to scavenge the HCl produced. Tertiary amines like pyridine and triethylamine are frequently used. For less reactive phenols, the conversion to the more nucleophilic phenoxide salt using a stronger base like sodium hydroxide (B78521) or potassium carbonate can enhance the reaction rate. In some instances, catalytic amounts of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be used in conjunction with a stoichiometric base to accelerate the reaction.

Temperature and Reaction Time: The reaction is often carried out at room temperature, but gentle heating may be required to increase the reaction rate, particularly if the reactants are sterically hindered or electronically deactivated. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

Yields: Under optimized conditions, the synthesis of dinitrophenyl esters via the acyl chloride route generally proceeds in good to excellent yields, often exceeding 80-90%.

Illustrative Optimization Data for a Generic Dinitrophenyl Benzoate (B1203000) Synthesis

| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | Pyridine | None | 25 | 12 | 75 |

| 2 | Tetrahydrofuran | Triethylamine | None | 25 | 12 | 78 |

| 3 | Dichloromethane | Triethylamine | DMAP (cat.) | 25 | 4 | 92 |

| 4 | Toluene | Triethylamine | DMAP (cat.) | 50 | 2 | 95 |

| 5 | Acetonitrile | K2CO3 | None | 80 | 6 | 85 |

Synthesis of Dinitrophenyl and Methoxybenzoate Precursors

The efficient synthesis of this compound relies on the availability of high-purity precursors: 2,4-dinitrophenol and a reactive derivative of 4-methoxybenzoic acid.

Advanced Preparative Routes for Dinitrophenols

2,4-Dinitrophenol is a key starting material and can be synthesized through several established routes.

Hydrolysis of 2,4-Dinitrochlorobenzene: This is a common and industrially significant method. 2,4-Dinitrochlorobenzene is subjected to nucleophilic aromatic substitution with a hydroxide source, such as sodium hydroxide or sodium carbonate, in an aqueous medium. The reaction typically requires heating to proceed at a practical rate. A typical procedure involves refluxing 2,4-dinitrochlorobenzene with an aqueous solution of sodium carbonate for several hours. Upon cooling and acidification, 2,4-dinitrophenol precipitates and can be collected by filtration, with yields often around 90%. nih.govgoogle.com

Nitration of Phenol (B47542): Direct nitration of phenol can also yield 2,4-dinitrophenol. However, this reaction can be difficult to control and may produce a mixture of mono-, di-, and tri-nitrated phenols, as well as oxidation byproducts. A more selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which has been reported to produce 2,4-dinitrophenol in yields as high as 80%. sigmaaldrich.comnih.gov Another approach is a two-step process where phenol is first sulfonated to form phenolsulfonic acid, which is then nitrated. This method offers better control over the regioselectivity of the nitration.

Functionalization of Methoxybenzoic Acid Derivatives

4-Methoxybenzoic acid (p-anisic acid) is generally not reactive enough to directly esterify 2,4-dinitrophenol. Therefore, it must be converted into a more electrophilic derivative.

Synthesis of 4-Methoxybenzoyl Chloride: The most common method for this conversion is the reaction of 4-methoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). niscpr.res.ingoogle.com The reaction is typically performed in an inert solvent like benzene (B151609) or dichloromethane at reflux. niscpr.res.in After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, leaving the 4-methoxybenzoyl chloride, which can often be used in the next step without further purification. Oxalyl chloride is another effective reagent for this transformation and can be used under milder conditions. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more environmentally benign by considering greener alternatives for reagents, solvents, and catalysts.

Alternative Solvents: Traditional solvents like dichloromethane and benzene are effective but pose environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) can be considered. For certain steps, performing reactions under solvent-free conditions is an even more sustainable approach. For instance, the esterification of phenols with acyl chlorides has been shown to proceed efficiently without a solvent, using a reusable catalyst like TiO₂. niscpr.res.in

Greener Reagents and Catalysts: The use of thionyl chloride and oxalyl chloride for the synthesis of 4-methoxybenzoyl chloride generates acidic waste. While highly effective, exploring alternative activation methods for the carboxylic acid could be a greener approach. For the esterification step, replacing stoichiometric bases like pyridine with catalytic and recyclable alternatives is desirable. The use of solid acid or base catalysts could simplify product purification and reduce waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing waste and the use of hazardous materials.

Stereochemical Control and Regioselectivity in Analogous Ester Syntheses

The principles of stereochemical control and regioselectivity are paramount in the synthesis of complex esters, and the concepts applied to analogous systems are directly relevant to the synthesis of this compound.

Stereochemical Control:

Stereochemical control in ester synthesis is crucial when one of the reactants, either the alcohol or the carboxylic acid, possesses a chiral center. The choice of synthetic methodology can dictate the stereochemical outcome of the product.

In the context of analogous ester syntheses, the Mitsunobu reaction stands out for its predictable stereochemical outcome. The reaction proceeds via an SN2 mechanism at the alcohol's stereocenter, resulting in a complete inversion of configuration . organic-chemistry.orgnih.gov For instance, if a chiral secondary alcohol is used as a starting material, the resulting ester will have the opposite stereochemistry at that center. This makes the Mitsunobu reaction a powerful tool for the stereospecific synthesis of chiral esters. nih.gov

In contrast, methods like the Steglich esterification generally proceed with retention of configuration at any pre-existing stereocenters in the alcohol or carboxylic acid, as the reaction occurs at the carbonyl carbon of the carboxylic acid and does not involve the breaking of bonds at the stereocenter of the alcohol.

Regioselectivity:

Regioselectivity becomes a key consideration when a molecule possesses multiple reactive sites. In the context of phenol esterification, the primary regiochemical challenge is controlling for O-acylation versus C-acylation . Phenols can act as bidentate nucleophiles, with potential for reaction at the phenolic oxygen (O-acylation) to form an ester, or at the aromatic ring (C-acylation, a Friedel-Crafts type reaction) to form a hydroxyaryl ketone.

The regiochemical outcome is highly dependent on the reaction conditions. Generally, O-acylation is favored under basic or neutral conditions, where the phenoxide ion is the active nucleophile and attacks the acylating agent. The presence of electron-withdrawing groups on the phenolic ring, such as the nitro groups in 2,4-dinitrophenol, significantly increases the acidity of the phenol. researchgate.net This facilitates the formation of the phenoxide ion, thereby favoring O-acylation.

Conversely, C-acylation is often promoted under acidic conditions, particularly with Lewis acid catalysts. These conditions enhance the electrophilicity of the acylating agent and favor electrophilic aromatic substitution on the electron-rich phenol ring.

For the synthesis of this compound, the strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic attack, thus strongly favoring O-acylation over C-acylation under standard esterification conditions.

| Reaction Type | Typical Conditions | Outcome for Phenols |

| O-Acylation | Basic or Neutral (e.g., Steglich, Mitsunobu) | Formation of Phenyl Ester |

| C-Acylation | Acidic (e.g., Friedel-Crafts) | Formation of Hydroxyaryl Ketone |

Elucidation of Reaction Mechanisms Involving 2,4 Dinitrophenyl 4 Methoxybenzoate

Nucleophilic Substitution at the Carbonyl Center

The carbonyl group in 2,4-Dinitrophenyl 4-methoxybenzoate (B1229959) is a primary site for nucleophilic attack. The electron-withdrawing nature of the 2,4-dinitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to reaction with nucleophiles.

Aminolysis Reactions: Kinetic and Mechanistic Investigations

The reaction of 2,4-Dinitrophenyl 4-methoxybenzoate with amines, known as aminolysis, has been a subject of detailed kinetic and mechanistic studies. These investigations aim to determine the precise sequence of bond-forming and bond-breaking events that lead to the final products. The reactions are typically monitored by following the release of the 2,4-dinitrophenoxide ion spectrophotometrically. nih.gov

A common pathway for aminolysis reactions is a stepwise mechanism involving the formation of a tetrahedral intermediate. In this mechanism, the amine nucleophile attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate (T±). psu.edu This intermediate can then break down in a subsequent step to form the products. The existence of a tetrahedral intermediate is often inferred from non-linear Brønsted-type plots. rsc.org For many aminolysis reactions of esters, this stepwise process with a change in the rate-determining step is a generally accepted mechanism. psu.edumdpi.com

In contrast to the stepwise pathway, a concerted mechanism involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group in a single transition state. researchgate.net Some studies on the aminolysis of related 2,4-dinitrophenyl compounds have suggested the possibility of a concerted mechanism, particularly with certain nucleophiles or in specific solvent systems. nih.govdocumentsdelivered.com The distinction between a stepwise and a concerted mechanism can be subtle, and in some cases, both pathways may operate concurrently. nih.gov

In a stepwise mechanism, either the formation of the tetrahedral intermediate (k1) or its breakdown (k2) can be the rate-determining step (RDS). psu.eduacs.org The RDS can change depending on the basicity of the attacking amine. psu.edursc.orgmdpi.com For weakly basic amines, the breakdown of the tetrahedral intermediate is often the slow step, while for strongly basic amines, the formation of the intermediate becomes rate-limiting. psu.edumdpi.com This change in the RDS is a key feature that can be identified through kinetic studies. mdpi.comacs.org In some nucleophilic substitution reactions, the departure of the leaving group from the intermediate is the rate-determining step. ccsenet.orgresearchgate.netsemanticscholar.org

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the nucleophile, are a powerful tool for elucidating reaction mechanisms. nih.govrsc.orgnih.govfrontiersin.org For aminolysis reactions, a linear Brønsted plot with a slope (βnuc) between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism with a consistent rate-determining step. researchgate.netnih.gov However, a curved or biphasic Brønsted plot suggests a change in the rate-determining step, providing evidence for a stepwise mechanism with a tetrahedral intermediate. psu.edursc.orgnih.gov The curvature of the plot can reveal the pKa at which the rate-determining step shifts. psu.edursc.orgnih.gov For instance, in the aminolysis of some 2,4-dinitrophenyl esters, downwardly curved Brønsted-type plots have been observed. psu.edu

Table 1: Brønsted-Type Plot Data for Aminolysis of Phenyl Carbonates

| Substrate | Amine Series | Solvent | β value | Mechanism |

| Methyl 2,4-dinitrophenyl carbonate (MDNPC) | Secondary Alicyclic Amines (SAA) | Aqueous | 0.48 | Concerted nih.gov |

| Methyl 2,4-dinitrophenyl carbonate (MDNPC) | Quinuclidines (QUIN) | Aqueous | 0.51 | Concerted nih.gov |

| Phenyl 2,4-dinitrophenyl carbonate (PDNPC) | Secondary Alicyclic Amines (SAA) | Aqueous | 0.39 | Concerted nih.gov |

| 4-Methylphenyl 2,4-dinitrophenyl carbonate (MPDNPC) | Anilines | 44 wt % ethanol-water | 0.68 | Borderline between stepwise and concerted nih.gov |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) | Anilines | 44 wt % ethanol-water | 0.66 | Borderline between stepwise and concerted nih.gov |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) | Secondary Alicyclic Amines (SAA) | 44 wt % ethanol-water | 0.44 | Concerted nih.gov |

This table presents Brønsted β values for the aminolysis of various phenyl carbonates, providing insights into the reaction mechanisms.

The solvent in which the reaction is carried out can have a significant impact on the reaction mechanism. A change in solvent can influence the stability of the transition states and intermediates involved. For example, moving from water to aqueous ethanol (B145695) has been shown to destabilize the zwitterionic tetrahedral intermediate in the aminolysis of related compounds. nih.gov Similarly, studies in aqueous dimethyl sulfoxide (B87167) (DMSO) have been used to investigate these reactions due to the low solubility of some substrates in pure water. psu.edumdpi.com The choice of solvent can therefore be a critical factor in determining whether a reaction proceeds through a stepwise or concerted pathway. nih.govccsenet.orgsemanticscholar.org

Hydrolysis Reactions: Kinetic and Mechanistic Studies

The hydrolysis of this compound involves the cleavage of the ester bond, a process that can be meticulously examined through kinetic and mechanistic studies. These investigations reveal the intricate details of the reaction pathway, including the nature of the transition states and the factors that govern the reaction rate.

While a fully dissociative mechanism, proceeding through a stable acylium ion intermediate, is uncommon for the hydrolysis of most esters under typical conditions, the potential for such a pathway exists, particularly with a very good leaving group and a stabilizing acyl portion. In the case of 2,4-dinitrophenyl esters, the 2,4-dinitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the two nitro groups, which can effectively stabilize the resulting negative charge.

The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool for probing the electronic effects of substituents on reaction rates and mechanisms. wikipedia.orgviu.ca The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For the alkaline hydrolysis of a series of para-substituted ethyl benzoates, a positive ρ value of +2.498 has been reported. wikipedia.org This positive value signifies that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. The magnitude of ρ indicates a high sensitivity to these electronic effects. This is consistent with a mechanism where a negative charge develops in the transition state, which is stabilized by electron-withdrawing groups. In the case of this compound, the 4-methoxy group is an electron-donating group (σ = -0.27), which would be expected to decrease the rate of hydrolysis compared to the unsubstituted 2,4-dinitrophenyl benzoate (B1203000).

A hypothetical Hammett plot for the alkaline hydrolysis of para-substituted 2,4-dinitrophenyl benzoates can be constructed to illustrate this relationship.

| Substituent (X) | σ_p | Hypothetical log(k_X/k_H) (assuming ρ ≈ 2.5) |

| -OCH₃ | -0.27 | -0.675 |

| -CH₃ | -0.17 | -0.425 |

| -H | 0.00 | 0.000 |

| -Cl | +0.23 | +0.575 |

| -NO₂ | +0.78 | +1.950 |

This table presents hypothetical data based on established Hammett principles and known substituent constants to illustrate the expected trend for the hydrolysis of 2,4-dinitrophenyl benzoates.

The rate of ester hydrolysis is highly dependent on the pH of the reaction medium. The hydrolysis can be catalyzed by both acid and base. A typical pH-rate profile for ester hydrolysis exhibits three distinct regions:

Acid-Catalyzed Hydrolysis (low pH): At low pH, the reaction rate is proportional to the concentration of hydronium ions. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Neutral Hydrolysis (intermediate pH): In the neutral pH range, the rate of hydrolysis is often independent of pH and is due to the uncatalyzed reaction with water. For a highly activated ester like this compound, this "uncatalyzed" reaction can still be significant.

Base-Catalyzed (Alkaline) Hydrolysis (high pH): At high pH, the reaction rate is proportional to the concentration of hydroxide (B78521) ions. The hydroxide ion is a much stronger nucleophile than water and directly attacks the carbonyl carbon. This is typically the dominant mechanism for ester hydrolysis under basic conditions.

For this compound, the pH-rate profile is expected to show a significant increase in the rate of hydrolysis as the pH moves from acidic to alkaline conditions, with the base-catalyzed pathway being particularly efficient due to the excellent leaving group. Studies on the alkaline hydrolysis of similar esters, such as 2,4-dinitrophenyl 4′-hydroxyphenylpropiolate, confirm a mechanism involving nucleophilic attack of the hydroxide ion. dntb.gov.ua

Role of Leaving Group Ability in 2,4-Dinitrophenyl Ester Reactivity

The reactivity of an ester in nucleophilic acyl substitution reactions is profoundly influenced by the ability of the departing alkoxide or phenoxide to function as a good leaving group. A good leaving group is a weak base, meaning its conjugate acid is strong. The pKa of the conjugate acid of the leaving group is a useful measure of its ability to depart.

The leaving group in the hydrolysis of this compound is the 2,4-dinitrophenoxide ion. The conjugate acid, 2,4-dinitrophenol (B41442), is a relatively strong acid with a pKa of approximately 4.1. This low pKa value indicates that the 2,4-dinitrophenoxide ion is a very weak base and therefore an excellent leaving group.

The presence of the two electron-withdrawing nitro groups on the phenyl ring of the leaving group is key to its stability. These groups delocalize the negative charge of the phenoxide ion through resonance and inductive effects, making it a stable species that can readily depart from the tetrahedral intermediate. This high leaving group ability is a major contributor to the high reactivity of 2,4-dinitrophenyl esters in hydrolysis and other nucleophilic acyl substitution reactions.

To put this in perspective, the table below compares the pKa values of the conjugate acids of various leaving groups.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| 2,4-Dinitrophenoxide | 2,4-Dinitrophenol | ~4.1 | Excellent |

| 4-Nitrophenoxide | 4-Nitrophenol (B140041) | ~7.1 | Good |

| Phenoxide | Phenol (B47542) | ~10.0 | Moderate |

| Methoxide | Methanol | ~15.5 | Poor |

This table illustrates the relationship between the pKa of the conjugate acid of the leaving group and its ability to depart in a nucleophilic acyl substitution reaction.

Intramolecular Interactions and Their Mechanistic Implications

Intramolecular interactions within the this compound molecule can influence its conformation and, consequently, its reactivity. The molecule consists of two aromatic rings connected by an ester linkage. The presence of substituents on both rings can lead to steric and electronic interactions that may affect the orientation of the rings relative to each other and the accessibility of the carbonyl carbon to nucleophilic attack.

While there is no evidence for direct intramolecular catalysis in the hydrolysis of this compound under normal conditions, the possibility of through-space interactions between the electron-rich methoxy (B1213986) group on the benzoate ring and the electron-deficient dinitrophenyl ring cannot be entirely discounted. However, the primary electronic effect of the 4-methoxy group is transmitted through the pi-system of the benzoate ring to the carbonyl group, as described by the Hammett relationship.

Computational Chemistry and Theoretical Investigations of 2,4 Dinitrophenyl 4 Methoxybenzoate

Quantum Chemical Calculations: The Untapped Potential of DFT

Density Functional Theory (DFT) stands as a powerful tool for exploring the fundamental properties of molecules. For a molecule like 2,4-Dinitrophenyl 4-methoxybenzoate (B1229959), DFT calculations would be instrumental in understanding its behavior at the electronic level.

Optimization of Molecular Structure and Geometry

A crucial first step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 2,4-Dinitrophenyl 4-methoxybenzoate, this would involve calculating key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the two nitro groups relative to the phenyl ring and the conformation of the ester linkage are critical parameters that would be defined. In related dinitrophenyl structures, the nitro groups are often found to be slightly twisted out of the plane of the benzene (B151609) ring.

Electronic Structure Analysis: Probing HOMO-LUMO Energy Gaps

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich 4-methoxybenzoate moiety, while the LUMO would reside on the electron-deficient 2,4-dinitrophenyl group. The precise energy gap, however, remains to be calculated.

Fukui Function Analysis and Reactivity Descriptors

To gain a more nuanced understanding of reactivity, Fukui functions can be calculated. These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would pinpoint specific atoms on both the dinitrophenyl and methoxybenzoate rings that are most likely to participate in chemical reactions. This is particularly relevant for understanding the behavior of the nitro groups, which are known to influence the reactivity of aromatic systems significantly.

Analysis of Intermolecular Interactions: A Hypothetical View

In the solid state, the arrangement of molecules and the interactions between them dictate the crystal's properties. While no experimental crystal structure for this compound is available, we can hypothesize the types of interactions that would be important based on studies of similar compounds.

Energy Framework Calculations for Crystal Stability

To further dissect the forces governing the crystal structure, energy framework calculations can be performed. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. For this compound, this analysis would reveal the dominant forces contributing to the stability of the crystal lattice. In many aromatic compounds, dispersion forces are found to be the most significant contributors to the total interaction energy.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion.

π-π Stacking: The electron-deficient dinitrophenyl ring and the electron-rich methoxy-substituted phenyl ring are predisposed to engage in π-π stacking interactions. These interactions are a critical factor in the aggregation and crystal packing of aromatic molecules.

Hydrogen Bonding: The presence of nitro groups and the ester functionality allows for the formation of weak intramolecular hydrogen bonds, likely involving hydrogen atoms from the aromatic rings.

A theoretical RDG analysis would likely reveal specific regions of interaction. For instance, weak attractive interactions would be expected between the two aromatic rings, as well as between the nitro groups and nearby hydrogen atoms. The analysis would also highlight areas of steric strain, which could influence the molecule's three-dimensional structure.

| Interaction Type | Interacting Groups | Expected sign(λ₂)ρ value | Isosurface Appearance |

|---|---|---|---|

| van der Waals | Between the two aromatic rings | Close to zero | Broad, diffuse green surfaces |

| Weak Hydrogen Bond | Nitro group and aromatic C-H | Slightly negative | Small, localized blue or green spikes |

| Steric Repulsion | Between bulky groups in close proximity | Positive | Localized red patches |

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to study solvation effects.

For this compound, the solvent is expected to impact several key properties:

Dipole Moment: The molecule's dipole moment is likely to increase in more polar solvents due to the stabilization of charge separation.

Electronic Spectra: The absorption maxima in the UV-Vis spectrum may shift in response to changes in solvent polarity (solvatochromism). For nitroaromatic compounds, a red shift (bathochromic shift) is often observed in more polar solvents.

Reactivity: The rate of chemical reactions involving this compound, such as nucleophilic substitution, can be highly dependent on the solvent. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. Studies on similar compounds, like 2,4-dinitrophenol (B41442), have shown a marked increase in reactivity in certain organic solvents compared to water. researchgate.net

| Solvent | Dielectric Constant | Expected Effect on Dipole Moment | Expected Effect on Reactivity (Nucleophilic Substitution) |

|---|---|---|---|

| Dichloromethane | 8.93 | Moderate increase | Moderate rate enhancement |

| Acetone | 20.7 | Significant increase | Significant rate enhancement |

| Water | 80.1 | Large increase | Substantial rate enhancement |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways and the analysis of transition states are essential for understanding the mechanism of a chemical reaction. For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the 2,4-dinitrophenoxy leaving group.

Based on studies of related dinitrophenyl esters, the reaction is expected to proceed through a stepwise addition-elimination mechanism. nih.gov This mechanism involves the formation of a tetrahedral intermediate. Computational studies can elucidate the energy profile of this reaction, including the activation energies for the formation and breakdown of the intermediate.

Key findings from a hypothetical transition state analysis of the hydrolysis of this compound are summarized below:

Transition State 1 (TS1): This corresponds to the nucleophilic attack of a water molecule on the carbonyl carbon. The geometry would show the water molecule approaching the carbonyl carbon, with partial bond formation.

Tetrahedral Intermediate (TI): This is a relatively stable intermediate where the carbonyl carbon is sp³ hybridized.

Transition State 2 (TS2): This represents the breakdown of the tetrahedral intermediate, leading to the expulsion of the 2,4-dinitrophenoxide leaving group. The geometry would show the C-O bond to the leaving group elongating.

The relative energies of these species determine the rate-determining step of the reaction. For many dinitrophenyl esters, the breakdown of the tetrahedral intermediate (TS2) is the rate-limiting step.

| Species | Description | Expected Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0 |

| TS1 | Transition state for nucleophilic attack | +15 to +20 |

| TI | Tetrahedral intermediate | +5 to +10 |

| TS2 | Transition state for leaving group departure | +18 to +25 |

| Products | 4-Methoxybenzoic acid + 2,4-Dinitrophenol | -5 to -10 |

Structural Characterization Through Advanced Crystallographic Studies

Single Crystal X-ray Diffraction of 2,4-Dinitrophenyl 4-methoxybenzoate (B1229959) and Related Compounds

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been instrumental in revealing the structural details of a variety of 2,4-dinitrophenyl esters and their derivatives, providing a foundation for understanding their chemical and physical properties.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)-N′-(4-methoxybenzylidene)hydrazine | Monoclinic | P21/n | researchgate.net |

| 2,4,6-Trinitrophenyl 4-methylbenzoate | Monoclinic | P21/c | nih.gov |

| 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) (Polymorph 1) | Orthorhombic | Pna21 | nih.govresearchgate.net |

| 2,4-dinitrophenyl 4-methylbenzenesulfonate (Polymorph 2) | Orthorhombic | Pbca | nih.gov |

| 4′-methyl-2,4-dinitrodiphenylamine (Polymorph I) | Orthorhombic | P21212 | mdpi.com |

| 4′-methyl-2,4-dinitrodiphenylamine (Polymorph II) | Triclinic | P-1 | mdpi.com |

Analysis of Torsion Angles and Molecular Conformation

| Compound | Key Torsion Angle / Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 2,4-dinitrophenyl 4-methylbenzenesulfonate (gauche polymorph) | C—O—S—C | -62.0(3) | nih.govresearchgate.net |

| 2,4-dinitrophenyl 4-methylbenzenesulfonate (anti polymorph) | C—O—S—C | 141.02(9) | nih.gov |

| 2-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone | Dihedral angle between benzene (B151609) rings | 3.91(3) | nih.gov |

| 2,4,6-Trinitrophenyl 4-methylbenzoate | Dihedral angle between benzene rings | 69.02(5) | nih.gov |

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal is directed by a complex interplay of intermolecular forces. These interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline material. In 2,4-dinitrophenyl 4-methoxybenzoate and its analogs, hydrogen bonding and π-π stacking are the predominant forces guiding their supramolecular assembly.

Hydrogen Bonding Networks

While classical hydrogen bonds (e.g., O-H···O, N-H···O) are strong directional interactions, weaker C-H···O hydrogen bonds also play a significant role in the crystal packing of these compounds. In the crystal structure of N-(2,4-Dinitrophenyl)-N′-(4-methoxybenzylidene)hydrazine, molecules are linked by both N-H···O and C-H···O hydrogen bonds, creating a three-dimensional network. researchgate.net Similarly, C-H···O interactions contribute to the stability of a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate. nih.govresearchgate.net The crystal structure of 2,4,6-Trinitrophenyl 4-methylbenzoate features C-H···O interactions that link the molecules into one-dimensional helical chains. nih.gov In some cases, intramolecular hydrogen bonds are also observed, which help to stabilize the molecular conformation. For instance, an intramolecular N-H···O hydrogen bond is present in 2-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone, creating an S(6) ring motif. nih.gov The study of various pyrimidine (B1678525) derivatives also reveals the formation of N-H···N hydrogen bonds, leading to chains or dimeric structures. elsevierpure.comnih.gov

Enzymatic Transformations and Biocatalysis Studies

Enzymatic Hydrolysis of 2,4-Dinitrophenyl and Related Esters

The ester linkage in 2,4-dinitrophenyl 4-methoxybenzoate (B1229959) is susceptible to cleavage by hydrolytic enzymes. The 2,4-dinitrophenolate (B1223059) anion released upon hydrolysis is a chromogenic species, which allows for convenient spectrophotometric monitoring of the reaction rate. This property has made related esters, such as p-nitrophenyl esters, standard substrates in enzyme assays.

Investigations with Lipases and Esterases

Lipases and esterases are classes of hydrolase enzymes that catalyze the cleavage of ester bonds. While esterases preferentially act on water-soluble, short-chain esters, lipases are activated at lipid-water interfaces and hydrolyze water-insoluble long-chain triglycerides. However, this distinction is not absolute, and lipases can hydrolyze a range of water-soluble esters.

Studies on various lipases have demonstrated their ability to hydrolyze esters with chromogenic leaving groups, such as 2,4-dinitrophenyl butyrate (B1204436) and various p-nitrophenyl esters. For instance, lipases from porcine pancreas, Candida cylindracea, Pseudomonas sp., and Aspergillus niger have all been shown to readily catalyze the hydrolysis of 2,4-dinitrophenyl butyrate. researchgate.net The rate of hydrolysis is dependent on the specific enzyme and the structure of the substrate, including the acyl chain length and the nature of the leaving group.

The enzymatic hydrolysis of substituted biphenyl (B1667301) esters has also been systematically analyzed, revealing that lipases can exhibit high chemoselectivity, hydrolyzing one ester group while leaving another intact on the same molecule. nih.gov This selectivity is influenced by reaction conditions such as pH, solvent, and reaction time. nih.gov In the case of 2,4-dinitrophenyl 4-methoxybenzoate, the electron-donating nature of the para-methoxy group on the benzoyl moiety would be expected to influence its rate of hydrolysis by these enzymes compared to unsubstituted or electron-withdrawn analogues.

Table 1: Examples of Lipase (B570770) Activity on Various Ester Substrates

| Enzyme Source | Substrate | Key Finding |

| Candida antarctica Lipase B (CALB) | Symmetric Biphenyl Esters | Demonstrates chemoselective hydrolysis, allowing for the synthesis of unsymmetric products. nih.gov |

| Porcine Pancreas, Candida cylindracea, Pseudomonas sp., Aspergillus niger | 2,4-Dinitrophenyl butyrate | All tested lipases were capable of hydrolyzing the substrate, showing the utility of dinitrophenyl esters in lipase assays. researchgate.net |

| Bovine Milk Lipoprotein Lipase | p-Nitrophenyl acetate (B1210297) (PNPA) & p-Nitrophenyl butyrate (PNPB) | The enzyme catalyzes the hydrolysis of these water-soluble esters, and the reaction is inhibited by apolipoprotein C-II. nih.gov |

| Thermomyces lanuginosus Lipase | p-Nitrophenyl esters (C2 to C16) | The enzyme's catalytic activity is significantly affected by the hydrophobicity and chain length of the substrate's acyl group. dergipark.org.tr |

Mechanistic Probes for Enzyme Active Sites

Esters with good leaving groups, like 2,4-dinitrophenolate, are excellent mechanistic probes for exploring the active sites of enzymes. The kinetics of their hydrolysis can provide insights into the catalytic mechanism, the chemical environment of the active site, and the effects of inhibitors or modulators.

For example, studies on lipoprotein lipase using p-nitrophenyl esters have shown that the interaction of the enzyme with an activator protein, apolipoprotein C-II, conformationally modulates the active site, leading to inhibition of ester hydrolysis. nih.gov This suggests that the binding of the activator protein alters the catalytic machinery of the enzyme. Such studies are crucial for understanding the regulation of enzyme activity in biological systems.

Furthermore, molecular docking experiments have been used in conjunction with kinetic data to rationalize the observed catalytic activities and chemoselectivities of lipases. nih.gov By modeling how substrates like substituted biphenyl esters fit into the enzyme's active site, researchers can predict and explain why certain ester groups are preferentially hydrolyzed. nih.gov This approach could be applied to this compound to understand how its specific stereoelectronic properties interact with the amino acid residues in a lipase active site.

Hammett Plots in Enzymatic Hydrolysis for Mechanistic Insight

Hammett plots are a valuable tool in physical organic chemistry for studying the electronic effects of substituents on the reaction rates of aromatic compounds. This analysis can also be extended to enzymatic reactions to probe the transition state of the catalyzed reaction. A Hammett plot is generated by graphing the logarithm of the reaction rate constant (k) for a series of substituted compounds against the Hammett substituent constant (σ), which quantifies the electronic effect of the substituent.

In the context of enzymatic ester hydrolysis, a linear Hammett plot can indicate that the reaction mechanism is consistent across the series of substrates. The slope of the line, known as the reaction constant (ρ, rho), provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

A study on the lipase-catalyzed hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters found that the enzyme was able to cleave all substrates with electron-withdrawing groups at a faster rate than the unsubstituted 4-nitrophenyl benzoate, yielding a negative ρ value. semanticscholar.org This suggests that the lipase is less sensitive to the inductive effects that stabilize the tetrahedral intermediate compared to other enzymes like trypsin. semanticscholar.org Similarly, Hammett analysis of the lipase-catalyzed aminolysis of substituted ethyl phenylacetates showed that the presence of a strongly electron-attracting group on the phenyl ring favors the enzyme's activity. conicet.gov.arresearchgate.net For the hydrolysis of this compound, the electron-donating methoxy (B1213986) group (with a negative σ value) would be expected to decrease the rate of hydrolysis in a reaction with a positive ρ value.

Use of 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) as a Reagent in Enzyme Activity Assays

While the ester itself is a substrate, a related compound, 2,4-dinitrophenylhydrazine (2,4-DNPH), is a crucial reagent for assaying the activity of other enzymes, particularly those that produce aldehyde or ketone products. 2,4-DNPH reacts with carbonyl groups to form a colored 2,4-dinitrophenylhydrazone product, which can be quantified spectrophotometrically. chemicalbook.com

Quantification of Glyoxalase II Activity

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo I) and Glyoxalase II (Glo II), is essential for detoxifying methylglyoxal, a cytotoxic byproduct of metabolism. A novel assay for Glo II activity utilizes 2,4-DNPH. nih.gov The principle of this assay is based on the indirect measurement of a product of the Glo II reaction.

Glo II catalyzes the hydrolysis of S-D-lactoylglutathione to produce D-lactate and reduced glutathione. nih.gov The D-lactate is then oxidized to pyruvate (B1213749) by the addition of lactate (B86563) dehydrogenase. This newly formed pyruvate is then reacted with 2,4-DNPH, which in the presence of sodium hydroxide (B78521), forms a brown-colored hydrazone product. nih.gov The absorbance of this product, measured at 430 nm, is directly proportional to the amount of D-lactate produced and thus to the Glo II activity. nih.gov This method has been validated as a simple, cost-effective, and accurate alternative to traditional UV-based assays. nih.gov

Table 2: Principle of the 2,4-DNPH-based Glyoxalase II Assay

| Step | Reaction | Reagent/Enzyme | Measured Product |

| 1 | S-D-lactoylglutathione → D-lactate + Glutathione | Glyoxalase II | D-lactate |

| 2 | D-lactate → Pyruvate | Lactate Dehydrogenase | Pyruvate |

| 3 | Pyruvate + 2,4-DNPH → Pyruvate-2,4-dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Colored hydrazone |

Monitoring Aldehyde and Ketone Formation in Biocatalytic Processes

The reaction of 2,4-DNPH with aldehydes and ketones to form colored precipitates is a classic qualitative test in organic chemistry, often referred to as Brady's test. chemicalbook.comwikipedia.org This reaction has been adapted for quantitative analysis and is highly valuable for monitoring biocatalytic processes where aldehydes or ketones are the desired products.

This method is particularly useful in high-throughput screening for mutant microorganisms with enhanced production of specific carbonyl compounds. nih.gov For example, a colorimetric assay was developed to screen for mutants of Mycobacterium capable of accumulating 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), a ketone intermediate in steroid synthesis. nih.gov In this system, strains that accumulate the ketone product produce a red precipitate upon reaction with 2,4-DNPH, allowing for rapid visual identification of successful mutants. nih.gov This assay has also been optimized for use in 96-well plates to screen for the production of acetone, butanone, and 2-pentanone from engineered Pseudomonas putida. researchgate.net The sensitivity of the 2,4-DNPH assay makes it a powerful tool for optimizing biocatalytic pathways and for quality control in bioprocessing. nih.govresearchgate.net

Biotransformation Pathways and Microbial Degradation Studies (e.g., 2,4-Dinitrophenol)

The enzymatic transformation of this compound is anticipated to commence with the hydrolysis of the ester bond, yielding 2,4-dinitrophenol (B41442) (2,4-DNP) and 4-methoxybenzoic acid. The subsequent biotransformation and degradation would then proceed on these individual molecules. The microbial degradation of 2,4-DNP, a well-documented environmental pollutant, has been the subject of extensive research, revealing diverse catabolic pathways employed by various microorganisms.

Microorganisms capable of degrading 2,4-DNP often utilize it as a source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation process is challenging due to the presence of two electron-withdrawing nitro groups on the aromatic ring, which increases the compound's stability. hibiscuspublisher.com However, several bacterial and fungal strains have demonstrated the ability to metabolize this compound through different mechanisms.

Aerobic degradation pathways of 2,4-DNP have been more extensively studied. A common initial step involves the reduction of one of the nitro groups to an amino group, forming 2-amino-4-nitrophenol (B125904) or 4-amino-2-nitrophenol. For example, in a cyanobacterial consortium, Anabaena variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol, which is then further degraded by Anabaena cylindrica. hibiscuspublisher.com

Another significant aerobic degradation strategy involves the oxidative removal of the nitro groups. For instance, Burkholderia sp. strain KU-46 has been shown to metabolize 2,4-DNP through the formation of 4-nitrophenol (B140041) and subsequently 1,4-benzoquinone. oup.com In some Rhodococcus species, the degradation proceeds via the release of nitrite (B80452) ions. nih.govhibiscuspublisher.com Specifically, Rhodococcus erythropolis strains HL 24-1 and HL 24-2 mineralize 2,4-DNP with the release of nitrite and the formation of a minor dead-end product, 4,6-dinitrohexanoate. nih.govasm.org

A unique pathway observed in some actinobacteria, such as Rhodococcus imtechensis RKJ300, involves the formation of a hydride-Meisenheimer complex. hibiscuspublisher.comnih.gov This is initiated by a reductive attack on the aromatic ring. oup.com

Anaerobic degradation of 2,4-DNP is less understood but generally involves the reduction of the nitro groups to amino groups by methanogenic and photosynthetic anoxygenic bacteria. hibiscuspublisher.com

The table below summarizes the findings from various studies on the microbial degradation of 2,4-DNP.

Table 1: Microbial Degradation of 2,4-Dinitrophenol (2,4-DNP)

| Microorganism | Degradation Pathway/Metabolites | Key Findings | Reference(s) |

|---|---|---|---|

| Burkholderia sp. strain KU-46 | Formation of 4-nitrophenol and 1,4-benzoquinone | Utilizes 2,4-DNP as both carbon and nitrogen sources. | oup.com |

| Rhodococcus erythropolis HL 24-1 and HL 24-2 | Mineralization via nitrite release; formation of 4,6-dinitrohexanoate (minor product) | Can utilize 2,4-DNP as the sole source of carbon and nitrogen. | nih.govasm.org |

| Rhodococcus imtechensis RKJ300 | Formation of a hydride-Meisenheimer complex | Involved in the co-culture degradation of 2,4-dinitroanisole (B92663) (DNAN) after its conversion to 2,4-DNP. | hibiscuspublisher.comnih.gov |

| Rhodococcus sp. B1 | Liberation of the ortho-nitro group; formation of 3-nitroadipic acid | Demonstrates oxidative degradation with ring cleavage. | hibiscuspublisher.com |

| Cyanobacterial consortium (A. variabilis and A. cylindrica) | Reduction to 2-amino-4-nitrophenol | Shows a cooperative degradation mechanism. | hibiscuspublisher.com |

| Rhodococcus opacus | Aerobic degradation with nitrite release | Capable of degrading high concentrations of 2,4-DNP. | researchgate.net |

The degradation of the other hydrolysis product, 4-methoxybenzoic acid, is also a subject of biocatalysis research. The enzyme 4-methoxybenzoate monooxygenase, found in Pseudomonas putida, catalyzes the O-demethylation of 4-methoxybenzoate. nih.gov This reaction is a critical step in the microbial metabolism of this compound.

Synthesis and Research on Advanced Derivatives and Analogs of 2,4 Dinitrophenyl 4 Methoxybenzoate

Design and Synthesis of Novel Dinitrophenyl Ester Analogs

The design and synthesis of novel analogs of 2,4-dinitrophenyl esters are centered on understanding and modulating their reactivity for various applications, including as reagents in mechanistic organic chemistry studies. Research in this area often involves systematic structural modifications to either the acyl group or the phenyl ring to fine-tune electronic and steric properties.

Structural Modifications of the Methoxybenzoate Moiety

While direct research on the 4-methoxybenzoate (B1229959) moiety is specific, broader studies on analogous 2,4-dinitrophenyl esters, such as furoates and acetates, provide insight into the principles of structural modification. For instance, studies on 2,4-dinitrophenyl 5-substituted-2-furoates investigate how changing a substituent on the acyl portion influences reaction mechanisms. mdpi.com In these analogs, the furan (B31954) ring acts as a proxy for the benzoate (B1203000) ring, and substituents like -OCH₃, -CH₃, -H, -Cl, and -CN are introduced to modulate the electronic properties of the ester. mdpi.com

The synthesis of such analogs typically follows established esterification procedures. The reaction of 2,4-dinitrophenol (B41442) with a suitably modified acyl chloride or carboxylic acid (activated with a coupling agent) yields the desired dinitrophenyl ester. The choice of substituent on the benzoate or analogous acyl moiety is critical for probing electronic effects on the reaction kinetics. mdpi.com

Substituent Effects on Reactivity and Structure-Activity Relationships (SAR)

The relationship between the structure of dinitrophenyl esters and their reactivity is a cornerstone of physical organic chemistry. The two nitro groups on the phenyl ring make the 2,4-dinitrophenoxide a good leaving group, facilitating nucleophilic substitution reactions. semanticscholar.org The mechanism of these reactions can be either a concerted process or a stepwise addition-elimination pathway involving a tetrahedral intermediate. semanticscholar.orgresearchgate.net

The electronic nature of substituents on the acyl group significantly impacts the reaction rate. In studies of 2,4-dinitrophenyl 5-substituted-2-furoates reacting with phenoxides, a strong correlation between the reaction rate constants (kN) and the Hammett substituent constants (σ) is observed. mdpi.com Electron-withdrawing groups on the furoate ring accelerate the reaction, as indicated by large positive Hammett ρ values, which range from 3.18 to 3.56 depending on the nucleophile. mdpi.com This suggests a transition state with a significant buildup of negative charge on the acyl group, consistent with a rate-determining nucleophilic attack. mdpi.com

Similarly, studies on the reactions of 2,4-dinitrophenyl acetate (B1210297) with hydrazine (B178648) show that the reaction proceeds via a concerted mechanism, where the departure of the leaving group is slow. semanticscholar.org The reactivity in these systems is influenced by the basicity of the leaving group, steric hindrance, and the potential for intramolecular hydrogen bonding in the transition state. semanticscholar.orgresearchgate.net Research on the SNAr reactions of 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether with various anilines further highlights the importance of both electronic and steric effects, with substituents on the aniline (B41778) nucleophile significantly affecting reaction rates. worktribe.com

| Phenoxide Nucleophile (Z-C₆H₄O⁻) | ρ(x) Value | Interpretation |

|---|---|---|

| Z = OCH₃ | 3.56 | Large positive values indicate the reaction is highly sensitive to electronic effects, with electron-withdrawing substituents (X) on the furoate ring strongly accelerating the rate by stabilizing the negatively charged transition state. |

| Z = CH₃ | 3.45 | |

| Z = H | 3.37 | |

| Z = Cl | 3.25 | |

| Z = CN | 3.18 |

Preparation and Study of 2,4-Dinitrophenyl Hydrazone Derivatives

2,4-Dinitrophenylhydrazones are crystalline derivatives formed from the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, with aldehydes and ketones. ijsrst.comrroij.comwikipedia.org This reaction serves as a classical qualitative test for carbonyl functional groups, as the hydrazone products typically precipitate from solution as yellow, orange, or red solids. ijsrst.comrroij.com The formation is a condensation reaction, specifically an addition-elimination mechanism, where the nucleophilic -NH₂ group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The synthesis is generally straightforward: the carbonyl compound is dissolved in a suitable solvent like ethanol (B145695) or dimethylformamide, and a solution of DNPH (often acidified with sulfuric or hydrochloric acid to catalyze the reaction) is added. ijsrst.comajpamc.comacs.org The resulting crystalline hydrazone can be isolated by filtration and purified by recrystallization. ijsrst.com The melting points of these derivatives are sharp and characteristic, historically aiding in the identification of the parent aldehyde or ketone. rroij.comacs.org

| Parent Carbonyl Compound | Product Hydrazone | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzaldehyde 2,4-dinitrophenylhydrazone | 74 |

| Acetaldehyde | Acetaldehyde 2,4-dinitrophenylhydrazone | 65 |

| Acetone | Acetone 2,4-dinitrophenylhydrazone | 60 |

Research into Their Chemical Transformations

Beyond their role as simple derivatives for identification, 2,4-dinitrophenylhydrazones are stable compounds that can participate in further chemical transformations. Their rich structure, featuring aromatic rings, nitro groups, and an imine-like C=N bond, makes them versatile synthons.

Research has explored the use of aryl hydrazones as important building blocks for synthesizing heterocyclic rings such as pyrazoles and indoles. rroij.com For example, novel hydrazone derivatives have been synthesized by first preparing benzamides and sulfonamides from p-aminobenzaldehyde, and then condensing these intermediates with DNPH to form the final hydrazone compounds. researchgate.net The structures of these more complex hydrazones were confirmed using FT-IR and ¹H NMR spectroscopy. researchgate.net Another study details the reaction of DNPH with pyrroloquinoline quinone (PQQ), the cofactor in porcine kidney diamine oxidase, to form the C(5)-hydrazone of PQQ, demonstrating the reactivity of DNPH with complex biological quinones. nih.gov

2,4-Dinitrophenyl Sulfonate Ester Research

2,4-Dinitrophenyl sulfonate esters are another class of compounds utilized in mechanistic studies, particularly for investigating sulfonyl group transfer reactions. Similar to their carboxylate ester counterparts, the 2,4-dinitrophenoxy group functions as an effective leaving group, facilitating reactions with nucleophiles.

Mechanistic Studies on Sulfonyl Transfer Reactions

The reaction of bases with 2,4-dinitrophenyl arylmethanesulphonate esters in aqueous solution has been a subject of detailed mechanistic investigation. rsc.orgrsc.org These reactions proceed via an elimination mechanism, specifically an E2 mechanism, involving the cleavage of the S–O bond to yield a phenol (B47542) and a sulfonate derivative. rsc.org The transition state of this reaction is unsymmetrical, with the extent of C–H bond cleavage at the α-carbon and S–O bond fission being unequal. rsc.orgrsc.org

The influence of the base on the reaction rate is quantified by the Brønsted coefficient (β). For the reaction of various bases with 2,4-dinitrophenyl arylmethanesulphonates, the β value decreases as the electron-withdrawing power of the substituents on the arylmethane group increases. rsc.org This indicates a transition state with relatively little S–O bond fission. rsc.org Furthermore, studies on how changing the substituent in the sulfonyl group affects the reaction show that the Brønsted selectivity (β) changes with the strength of the attacking base, which is consistent with an unsymmetrical transition state where C–H bond cleavage is more advanced than S–O bond fission. rsc.org These sulfonyl transfer and migration reactions can occur through various polar or radical pathways, and their mechanisms are often elucidated using techniques like isotopic labeling and kinetic analysis. researchgate.netrsc.org

| Base | Brønsted β Value | Interpretation |

|---|---|---|

| Pyridine | -0.85 | The different β values for the two bases support an unsymmetrical E2 transition state. The value reflects the sensitivity of the reaction rate to the basicity of the nucleophile. |

| Hydroxide (B78521) Ion | -0.50 |

Advanced Synthetic Applications of Dinitrophenyl Reagents in Organic Synthesis

The 2,4-dinitrophenyl group is a powerful tool in modern organic synthesis, primarily due to its strong electron-withdrawing nature. This property is conferred by the two nitro groups, which activate the phenyl ring for nucleophilic aromatic substitution and, when part of an ester or ether, make the 2,4-dinitrophenoxy group an excellent leaving group. This reactivity is harnessed in a variety of advanced synthetic applications, including acyl transfer reactions and the formation of carbon-sulfur bonds.

The utility of 2,4-dinitrophenyl esters in acyl transfer reactions has been systematically investigated. Studies on compounds like 2,4-dinitrophenyl 5-substituted-2-furoates demonstrate that they readily react with nucleophiles, such as phenoxides, via a two-step addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com The high reactivity of the 2,4-dinitrophenoxy moiety as a leaving group facilitates these transformations, making dinitrophenyl-activated esters valuable intermediates for synthesizing other esters and amides under controlled conditions. mdpi.com

Electrophilic Sulfenylation Reagents

Dinitrophenyl reagents have been developed for electrophilic sulfenylation, a key process for introducing sulfur-containing functional groups into organic molecules. A notable example is 2,4-Dinitrophenyl 4-Methoxybenzyl Disulfide , which serves as an efficient reagent for the electrophilic sulfenylation of β-amino ester enolates. nih.gov This method provides a direct route to incorporating a protected sulfur group, which can be valuable in the synthesis of complex molecules where sulfur-containing moieties are required. The dinitrophenyl group in the reagent enhances the electrophilicity of the sulfur atom, facilitating its reaction with nucleophiles like enolates. nih.gov

The reaction proceeds by the attack of the enolate on the disulfide, with the 2,4-dinitrophenylthio part of the molecule acting as the leaving group. This application highlights the versatility of the dinitrophenyl scaffold in designing specialized reagents for specific synthetic transformations.

Table 1: Electrophilic Sulfenylation using a Dinitrophenyl Reagent This table illustrates the application of 2,4-Dinitrophenyl 4-Methoxybenzyl Disulfide as a sulfenylation reagent with various β-amino ester enolates, based on reported research findings. nih.gov

| Enolate Precursor (β-Amino Ester) | Sulfenylation Product |

| Methyl 3-aminobutanoate | Methyl 3-amino-2-((4-methoxybenzyl)thio)butanoate |

| Ethyl 3-aminopentanoate | Ethyl 3-amino-2-((4-methoxybenzyl)thio)pentanoate |

| tert-Butyl 3-amino-3-phenylpropanoate | tert-Butyl 3-amino-2-((4-methoxybenzyl)thio)-3-phenylpropanoate |

Thioester Synthesis from Esters

The conversion of esters to thioesters is a challenging transformation because the leaving group (an alkoxide) is generally more basic and thus a poorer leaving group than the incoming nucleophile (a thiolate). rsc.org However, this transformation becomes feasible when the ester is "activated" with a strongly electron-withdrawing group, which turns the alkoxy portion into a good leaving group. rsc.org

The 2,4-dinitrophenoxy group is an exceptionally effective activating group for this purpose. Esters such as 2,4-Dinitrophenyl 4-methoxybenzoate are highly susceptible to nucleophilic acyl substitution. The reaction with a thiol (or more typically, its conjugate base, a thiolate) proceeds readily to form a thioester. mdpi.commasterorganicchemistry.com The stability of the resulting 2,4-dinitrophenolate (B1223059) anion provides a strong thermodynamic driving force for the reaction. While general methods for converting unactivated esters to thioesters are not common, the use of highly activated substrates like nitrophenyl esters is a recognized strategy. rsc.org The superior nucleophilicity of thiolates compared to alkoxides further favors this reaction pathway. masterorganicchemistry.comyoutube.com This method represents a direct and efficient route for synthesizing thioesters, which are themselves important intermediates in biochemistry and organic synthesis. wikipedia.orgyoutube.com

Table 2: Representative Thioester Synthesis from an Activated Dinitrophenyl Ester This table shows the general reaction scheme for the conversion of an activated ester, such as this compound, to various thioesters upon reaction with different thiols. This is based on established principles of nucleophilic acyl substitution on activated esters. mdpi.comrsc.org

| Thiol Nucleophile | Resulting Thioester Product | Leaving Group |

| Ethanethiol | S-Ethyl 4-methoxybenzothioate | 2,4-Dinitrophenol |

| Benzenethiol | S-Phenyl 4-methoxybenzothioate | 2,4-Dinitrophenol |

| 4-Methoxybenzenethiol | S-(4-Methoxyphenyl) 4-methoxybenzothioate | 2,4-Dinitrophenol |

Advanced Research Applications and Methodological Contributions

2,4-Dinitrophenyl Derivatives as Mechanistic Probes in Complex Systems

The inherent reactivity of the 2,4-dinitrophenyl group makes it an effective tool for investigating reaction mechanisms, particularly in complex biological and chemical systems. The electron-withdrawing nature of the two nitro groups makes the phenyl ring highly electron-deficient, which is key to its utility as a probe.

Researchers utilize DNP-containing molecules to study nucleophilic aromatic substitution reactions. The rate of substitution at the DNP ring can be sensitive to the nature of the nucleophile, the solvent environment, and the presence of catalysts. By monitoring the reaction kinetics and products, scientists can gain insights into the mechanistic pathways of these fundamental reactions.

In biochemical contexts, DNP-labeled substrates are employed to probe enzyme active sites. The DNP group can act as a reporter, with its spectroscopic properties changing upon binding or turnover. This allows for the investigation of enzyme kinetics and the identification of active site residues involved in catalysis.

Development of Analytical Methods Utilizing Dinitrophenyl Reactivity

The reactivity of the 2,4-dinitrophenyl group, especially in the form of 2,4-dinitrophenylhydrazine (B122626) (DNPH), is the basis for widely used analytical methods for the detection and quantification of aldehydes and ketones. lookchem.com This method, often referred to as Brady's test, is a classic qualitative test in organic chemistry and has been adapted for quantitative analysis using modern instrumentation.

The reaction involves the condensation of the carbonyl group of an aldehyde or ketone with DNPH to form a 2,4-dinitrophenylhydrazone, which is a brightly colored solid. The distinct colors of the precipitates (ranging from yellow to deep red) can give a preliminary indication of the structure of the carbonyl compound.

For quantitative analysis, the resulting hydrazones are typically separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. lookchem.com The strong chromophore of the DNP group allows for sensitive detection. This method is a standard procedure for monitoring carbonyl compounds in various matrices, including air, water, and food samples. lookchem.com

Table 1: Analytical Methods Based on Dinitrophenyl Reactivity

| Analytical Technique | Principle | Application |

| Gravimetric Analysis | Formation of a solid 2,4-dinitrophenylhydrazone precipitate upon reaction with an aldehyde or ketone. The precipitate is isolated, dried, and weighed. | Qualitative identification and quantitative estimation of carbonyl compounds. |

| Melting Point Analysis | The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a characteristic physical property used for the identification of the original aldehyde or ketone. | Identification of unknown aldehydes and ketones by comparing the melting point of their derivatives to known values. |

| High-Performance Liquid Chromatography (HPLC) | Separation of 2,4-dinitrophenylhydrazone derivatives followed by quantification using a UV-Vis detector. lookchem.com | Quantitative analysis of carbonyl compounds in environmental and industrial samples. lookchem.com |

| Spectrophotometry | The colored 2,4-dinitrophenylhydrazone derivatives can be quantified by measuring their absorbance at a specific wavelength. | A simple and cost-effective method for the quantitative determination of total carbonyl content. |

Contribution to Understanding Fundamental Organic Reaction Principles

The reactions of 2,4-dinitrophenyl derivatives have been instrumental in elucidating fundamental principles of organic chemistry, particularly in the study of reaction mechanisms and kinetics. The well-defined reactions of these compounds provide excellent models for exploring concepts such as nucleophilic addition, addition-elimination, and nucleophilic aromatic substitution.

The kinetics of the reaction between DNPH and carbonyl compounds, for instance, can be studied to understand the factors that influence reaction rates, such as the structure of the carbonyl compound, pH, and solvent polarity. This provides a practical example for teaching reaction kinetics and the application of the steady-state approximation.

Furthermore, the mechanism of nucleophilic aromatic substitution on activated aromatic rings, such as the 2,4-dinitrophenyl system, is a cornerstone of organic chemistry education. The stability of the Meisenheimer complex, a key intermediate in this reaction, is a direct consequence of the electron-withdrawing nitro groups, providing a clear illustration of the principles of resonance and aromaticity.

Impact on Advanced Organic Chemistry Curriculum and Research Training

Derivatives of 2,4-dinitrophenol (B41442) are integral to the advanced organic chemistry curriculum and play a significant role in research training. The classic experiment involving the reaction of aldehydes and ketones with DNPH (Brady's reagent) is a staple in undergraduate organic chemistry laboratories. This experiment not only teaches important practical skills like precipitation, filtration, and recrystallization but also reinforces theoretical concepts of carbonyl chemistry and derivative formation for identification purposes.

In more advanced courses and research settings, the synthesis and reactivity of DNP compounds are used to illustrate a range of more complex topics, including:

Reaction Kinetics and Mechanism: Students can design and carry out experiments to determine the rate law and activation parameters for the formation of 2,4-dinitrophenylhydrazones, providing hands-on experience in physical organic chemistry.

Spectroscopic Analysis: The colorful nature of DNP derivatives makes them ideal for teaching the principles of UV-Vis spectroscopy and its application in quantitative analysis.

Chromatographic Techniques: The separation of a mixture of carbonyl compounds via their DNP derivatives using column chromatography or HPLC is a common and effective way to teach the principles of chromatography. lookchem.com

The inclusion of DNP-related experiments in curricula provides a bridge between theoretical knowledge and practical application, preparing students for research in organic chemistry and related fields.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Complex 2,4-Dinitrophenyl 4-methoxybenzoate (B1229959) Analogs

The development of novel analogs of 2,4-Dinitrophenyl 4-methoxybenzoate is crucial for tuning its properties for specific applications. Future synthetic research should focus on creating more complex derivatives with enhanced functionalities.

One promising direction is the synthesis of polyaryl phenylhydrazone analogues, which have shown improved cytotoxic activities in other contexts. nih.gov By modifying the core structure of this compound with additional aromatic rings, it may be possible to enhance its biological activity or create materials with unique optical properties.

Furthermore, the synthesis of analogs incorporating different functional groups, such as carbamates, esters, and acetals, could be explored. mdpi.com These modifications could alter the molecule's solubility, reactivity, and ability to participate in non-covalent interactions, leading to new materials and potential therapeutic agents. The development of multicomponent reactions could also provide an efficient route to a library of functionalized nitroanilines derived from the core structure. mdpi.com

Deeper Computational Modeling of Excited States and Non-Covalent Interactions

To fully harness the potential of this compound and its analogs, a thorough understanding of their electronic structure and intermolecular interactions is essential. Advanced computational modeling techniques offer a powerful tool to achieve this.

Future research should employ Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited-state properties of this molecule. rsc.orgrsc.orgohio-state.edu Such calculations can provide insights into its absorption and emission spectra, which is critical for applications in materials science and as fluorescent probes. rsc.orgresearchgate.net By understanding the nature of the electronic transitions, researchers can design analogs with tailored photophysical properties.

Moreover, computational studies should focus on the non-covalent interactions that govern the self-assembly and crystal packing of this compound derivatives. researchgate.netnih.govnih.gov The presence of nitro groups and the ester functionality suggests the importance of hydrogen bonding, π-π stacking, and other weak interactions in determining the supramolecular architecture. researchgate.netresearchgate.netnih.gov Quantum mechanical calculations can elucidate the energetics and geometry of these interactions, guiding the design of materials with predictable structures and properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale synthesis to industrial production requires efficient and scalable methods. Flow chemistry and automated synthesis platforms present a significant opportunity for the production of this compound and its derivatives.

The esterification reaction to form the parent compound is well-suited for continuous flow processes. riken.jp Flow chemistry offers advantages such as improved reaction control, enhanced safety for potentially hazardous nitration reactions, and the potential for higher yields and purity. researchgate.net Future work should focus on developing robust flow-based protocols for the synthesis of this compound, potentially telescoping multiple reaction steps to improve efficiency. nih.govacs.org

Furthermore, the integration of automated synthesis platforms can accelerate the discovery of new analogs. chemspeed.comresearchgate.net These systems can perform high-throughput reaction screening and library synthesis, allowing for the rapid exploration of a wide range of structural modifications. chemspeed.com This approach, combined with computational screening, can significantly shorten the timeline for identifying compounds with desired properties.

Exploration of Supramolecular Architectures with Tunable Properties

The ability of this compound to participate in various non-covalent interactions makes it an excellent building block for the construction of supramolecular architectures. The dinitrophenyl group, in particular, is known to be involved in π-π stacking and C-H···O interactions, which can direct the formation of well-defined assemblies. researchgate.netnih.gov

Future research should aim to design and synthesize analogs of this compound that can self-assemble into specific, functional architectures. By strategically placing functional groups that can form hydrogen bonds or other directional interactions, it should be possible to create one-, two-, or three-dimensional structures with tunable properties. For instance, the incorporation of photoresponsive or redox-active moieties could lead to materials that change their properties in response to external stimuli.

Biocatalytic Routes for Derivatization and Degradation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of enzymatic methods for the derivatization and degradation of this compound is a promising area for future investigation.

Lipases and other esterases could be employed for the enantioselective synthesis of chiral analogs of this compound. proceedings.sciencenih.gov This approach would provide access to enantiomerically pure compounds, which is particularly important for pharmaceutical applications. Furthermore, biocatalytic methods can be used to introduce new functional groups under mild reaction conditions. nih.govyoutube.com

From an environmental perspective, the biodegradation of dinitrophenyl compounds is a critical area of research. Studies on the enzymatic degradation of 2,4-dinitrophenol (B41442) (DNP) have shown that enzymes like laccase can effectively break down these pollutants. researchgate.netnih.gov Future work should investigate the potential for microbial or enzymatic degradation of this compound, which could lead to bioremediation strategies for related compounds. The degradation pathway may involve an initial hydrolysis of the ester bond followed by the breakdown of the dinitrophenyl ring. The cooperative metabolic activity of different microbial strains could also be explored for complete mineralization. nih.gov

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring